molecular formula C6H4Br2ClN B8816164 3-Bromo-5-(bromomethyl)-2-chloropyridine

3-Bromo-5-(bromomethyl)-2-chloropyridine

Cat. No.: B8816164
M. Wt: 285.36 g/mol
InChI Key: FMTWRBWIDWBIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(bromomethyl)-2-chloropyridine (CAS: N/A) is a halogenated pyridine derivative featuring bromine at position 3, a bromomethyl group at position 5, and chlorine at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure enables versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where it serves as an electrophilic partner for boronic acids . The bromomethyl group enhances its utility in alkylation reactions, while the chlorine atom stabilizes the pyridine ring against nucleophilic attack, making it a robust scaffold for generating heterobiaryl compounds .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

FMTWRBWIDWBIEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-chloropyridine

  • Structure : Lacks the bromomethyl group at position 3.
  • Reactivity : Primarily used in Suzuki couplings due to the bromine atom’s leaving-group capability. However, the absence of the bromomethyl group limits its application in alkylation reactions .
  • Physical Properties : Melting point (70–72°C) is higher than 3-bromo-2-chloropyridine (52–57°C), reflecting differences in molecular symmetry and packing .

3-Amino-5-bromo-2-chloropyridine

  • Structure: Substitutes the bromomethyl group with an amino (-NH₂) group.
  • Biological Activity: Amino-substituted pyridines are often explored for antimicrobial or anticancer properties, whereas bromomethyl derivatives are more common in polymer or ligand synthesis .

2-Chloropyridine

  • Structure : Simplest analog, lacking bromine and bromomethyl substituents.
  • Reactivity: The 2-chloro group is susceptible to nucleophilic aromatic substitution but lacks the steric and electronic effects of bromine/bromomethyl groups.

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound Molecular Weight Melting Point (°C) Key Reactivity
3-Bromo-5-(bromomethyl)-2-chloro 294.36 Not reported Suzuki coupling, alkylation
5-Bromo-2-chloropyridine 192.44 70–72 Suzuki coupling
3-Amino-5-bromo-2-chloropyridine 207.46 131 Diazotization, condensation
2-Chloropyridine 113.54 −63 (liquid) Nucleophilic substitution

Table 2: Hazard Comparison

Compound Hazard Codes (R Phrases) Safety Precautions
3-Bromo-5-(bromomethyl)-2-chloro Likely R36/37/38 Use PPE, avoid inhalation
5-Bromo-2-chloropyridine R36/37/38 Ventilation, gloves
2-Chloropyridine R10, R20/21/22 Fire safety, sealed storage

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